

# Commercial Suppliers and Technical Guide for High-Purity Dapagliflozin-d5

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## Compound of Interest

Compound Name: Dapagliflozin-d5

Cat. No.: B585938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Dapagliflozin-d5**, including a comparative analysis of product specifications. It further details experimental protocols for the quality control and analysis of **Dapagliflozin-d5**, drawing from publicly available data and scientific literature.

## Commercial Availability of High-Purity Dapagliflozin-d5

**Dapagliflozin-d5**, a deuterated analog of the SGLT2 inhibitor Dapagliflozin, is a critical internal standard for pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound in high purity. The following table summarizes the specifications from prominent commercial sources.

Supplier	Product Number	Purity Specification	Isotopic Enrichment	Certificate of Analysis
MedChemExpress	HY-10450S	98.06%	Not explicitly stated	--INVALID-LINK--
Cayman Chemical	22611	≥99% deuterated forms (d1-d5)	≥99%	--INVALID-LINK--
LGC Standards	TRC-D185372-1MG	>95% (HPLC)	Not explicitly stated	--INVALID-LINK--
Simson Pharma	Accompanied by CoA	Not explicitly stated	--INVALID-LINK--	
Expert Synthesis Solutions (ESS)	ESS0569	99.0% by HPLC	99.7% atom D	--INVALID-LINK--
Sussex Research	SI040030	>95% (HPLC)	>95%	--INVALID-LINK--

## Experimental Protocols for Quality Control and Analysis

The quality and purity of **Dapagliflozin-d5** are typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following are composite protocols based on published analytical methods.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of **Dapagliflozin-d5**.

#### 2.1.1. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., Develosil ODS HG-5, 5 µm, 15 cm x 4.6 mm i.d.)
- Mobile Phase: Isocratic elution with a mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55 (v/v) ratio.

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 255 nm
- Injection Volume: 20  $\mu$ L
- Column Temperature: Ambient

#### 2.1.2. Preparation of Solutions

- Standard Solution: Accurately weigh about 10 mg of **Dapagliflozin-d5** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Further dilute 1 mL of this solution to 10 mL with methanol to obtain a concentration of 100  $\mu$ g/mL.
- Sample Solution: Prepare the sample solution in the same manner as the standard solution using the **Dapagliflozin-d5** sample to be tested.

#### 2.1.3. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- The purity is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparing it against the peak area of the reference standard.

## Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the quantification of Dapagliflozin in biological matrices, utilizing **Dapagliflozin-d5** as an internal standard.

#### 2.2.1. Chromatographic and Mass Spectrometric Conditions

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
- Column: A suitable C18 reverse-phase column.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- MRM Transitions:
  - Dapagliflozin: Monitor the appropriate precursor to product ion transition.
  - **Dapagliflozin-d5**: Monitor the appropriate precursor to product ion transition, which will be shifted by +5 Da compared to the unlabeled compound.

#### 2.2.2. Sample Preparation (from plasma)

- To a 100 µL aliquot of plasma, add the **Dapagliflozin-d5** internal standard solution.
- Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

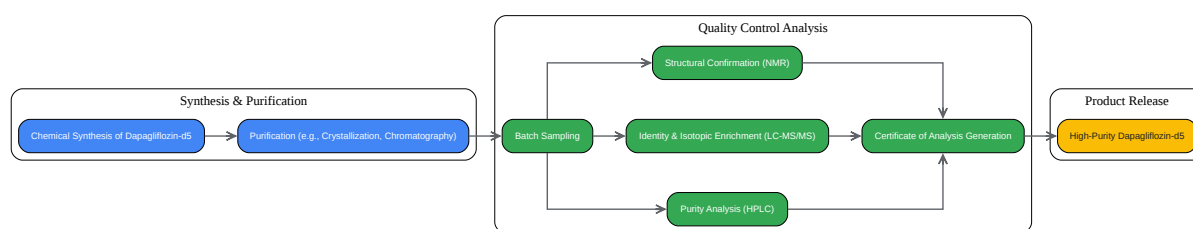
#### 2.2.3. Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Dapagliflozin) to the peak area of the internal standard (**Dapagliflozin-d5**) against the

concentration of the analyte. The concentration of Dapagliflozin in the unknown samples is then determined from this calibration curve.

## Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a high-purity **Dapagliflozin-d5** batch.

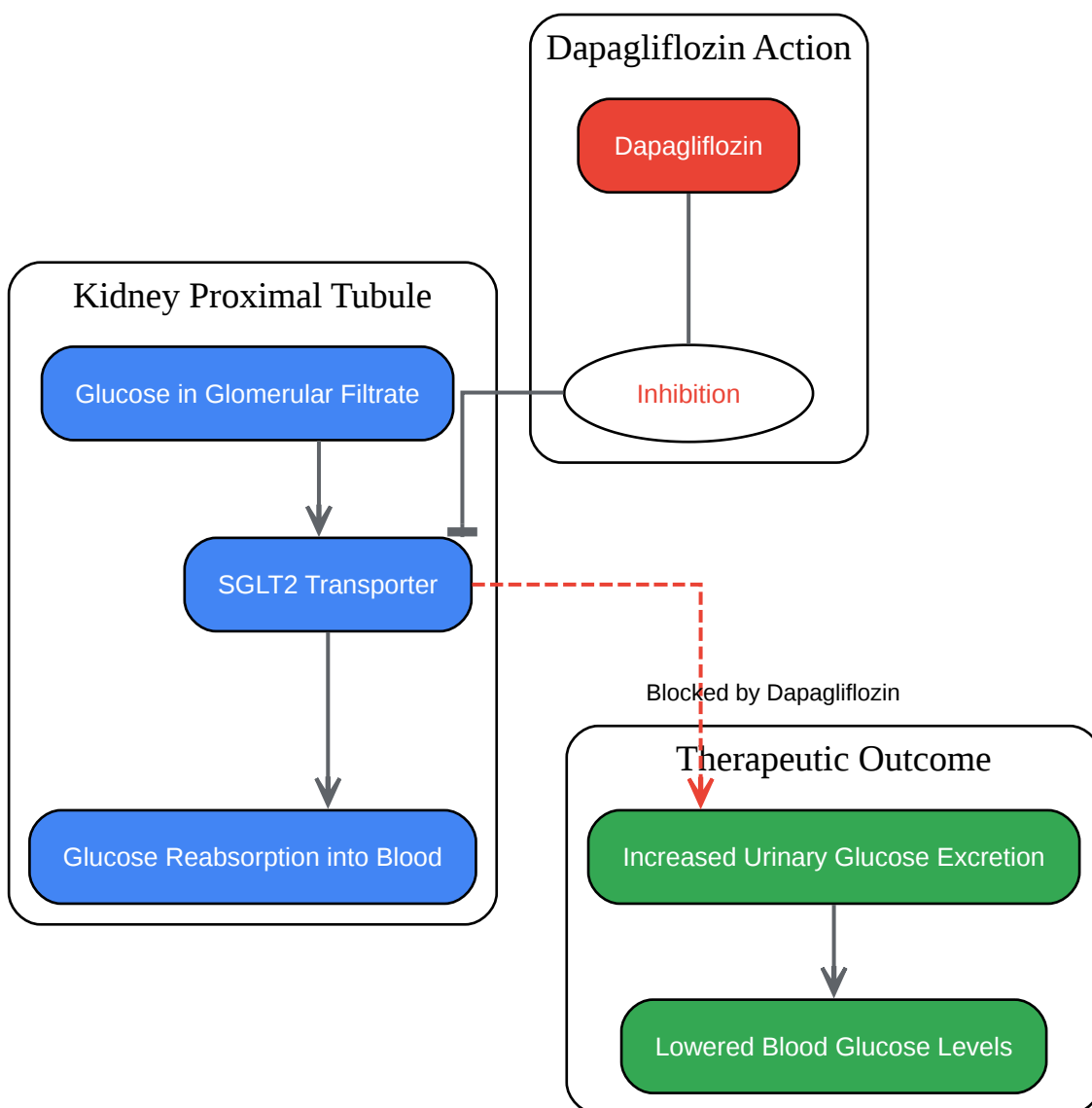


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Caption: Quality Control Workflow for High-Purity **Dapagliflozin-d5**.

## Signaling Pathways and Experimental Logic

While **Dapagliflozin-d5** itself is primarily used as an analytical standard and not for direct pharmacological studies, its unlabeled counterpart, Dapagliflozin, acts on the Sodium-Glucose Co-transporter 2 (SGLT2). The following diagram illustrates the mechanism of action of Dapagliflozin.



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Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.

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